molecular formula C16H26N4O B2474473 N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide CAS No. 1797717-66-8

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide

Cat. No.: B2474473
CAS No.: 1797717-66-8
M. Wt: 290.411
InChI Key: QYWXSUOVRPIAKK-UHFFFAOYSA-N
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Description

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a pyrimidine core, which is further linked to a pentanamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine core.

    Attachment of the Pentanamide Group: The final step involves the attachment of the pentanamide group through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: This compound also contains a piperidine ring and is studied for its anticancer properties.

    4-methyl-6-(piperidin-1-yl)pyrimidine: A simpler analogue lacking the pentanamide group, used in various organic synthesis applications.

    N-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)acetamide: Similar structure with an acetamide group instead of a pentanamide group.

Uniqueness

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-3-4-8-16(21)17-12-14-18-13(2)11-15(19-14)20-9-6-5-7-10-20/h11H,3-10,12H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWXSUOVRPIAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC(=CC(=N1)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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